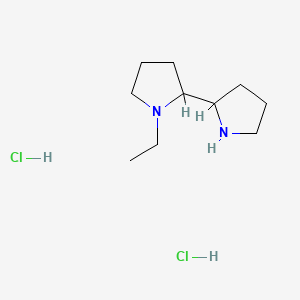
1-Ethyl-2,2'-bipyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,2’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2. It is a derivative of bipyrrolidine, which consists of two pyrrolidine rings connected by a single bond. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-2,2’-bipyrrolidine
Activité Biologique
1-Ethyl-2,2'-bipyrrolidine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique bipyrrolidine structure, which consists of two pyrrolidine rings connected by an ethyl group. Its molecular formula is C10H14N2·2HCl, with a molecular weight of approximately 190.20 g/mol. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules and cellular pathways. It is believed to act on neurotransmitter systems, potentially influencing mood and cognitive functions. The compound's dual nitrogen atoms allow for diverse reactivity patterns that may impact various biochemical processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown potential antidepressant properties, suggesting that this compound may also influence mood regulation through serotonin or norepinephrine pathways.
- Neuroprotective Properties : Studies indicate that bipyrrolidine derivatives may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in neurodegenerative disease treatments.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to establish its efficacy and mechanism in cancer therapy.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
Comparison with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Contains a chloroethyl group | Used primarily as a pharmaceutical intermediate |
| (2S,2'S)-2,2'-Bipyrrolidine | Different stereochemistry | Exhibits unique chiral properties |
| 1-Methylpyrrolidine | Contains a methyl group instead | More common in organic synthesis |
The structural uniqueness of this compound provides it with specific biological activities not found in simpler derivatives.
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
1-ethyl-2-pyrrolidin-2-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-12-8-4-6-10(12)9-5-3-7-11-9;;/h9-11H,2-8H2,1H3;2*1H |
Clé InChI |
WVVWDZWGUTXITH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2CCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















